JWH 200 5-hydroxyindole metabolite
JWH 200 5-hydroxyindole metabolite
JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor agonist, binding the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). It is one of several synthetic CBs which have been included in smoking mixtures. JWH 200 5-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 200 based on the metabolism of the closely-related JWH 015 and JWH 018.
Brand Name:
Vulcanchem
CAS No.:
133438-72-9
VCID:
VC0142681
InChI:
InChI=1S/C25H24N2O3/c28-19-8-9-24-22(16-19)23(17-27(24)11-10-26-12-14-30-15-13-26)25(29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16-17,28H,10-15H2
SMILES:
C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54
Molecular Formula:
C25H24N2O3
Molecular Weight:
400.5 g/mol
JWH 200 5-hydroxyindole metabolite
CAS No.: 133438-72-9
Reference Standards
VCID: VC0142681
Molecular Formula: C25H24N2O3
Molecular Weight: 400.5 g/mol
CAS No. | 133438-72-9 |
---|---|
Product Name | JWH 200 5-hydroxyindole metabolite |
Molecular Formula | C25H24N2O3 |
Molecular Weight | 400.5 g/mol |
IUPAC Name | [5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone |
Standard InChI | InChI=1S/C25H24N2O3/c28-19-8-9-24-22(16-19)23(17-27(24)11-10-26-12-14-30-15-13-26)25(29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16-17,28H,10-15H2 |
Standard InChIKey | VTWRVIWPNCLGLT-UHFFFAOYSA-N |
SMILES | C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES | C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54 |
Description | JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor agonist, binding the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). It is one of several synthetic CBs which have been included in smoking mixtures. JWH 200 5-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 200 based on the metabolism of the closely-related JWH 015 and JWH 018. |
Synonyms | (5-hydroxy-1-(2-morpholinoethyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Reference | 1.Eissenstat, M.A.,Bell, M.R.,D/'Ambra, T.E., et al. Aminoalkylindoles: Structure-activity relationships of novel cannabinoid mimetics. Journal of Medicinal Chemistry 38, 3094-3105 (1995). |
PubChem Compound | 10386267 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume